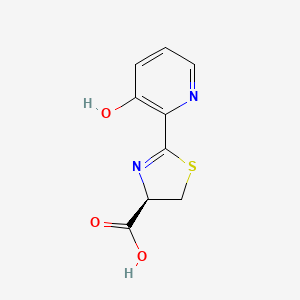

(R)-Desmethyldesferrithiocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-Desmethyldesferrithiocin (DMPT) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPT is a derivative of desferrithiocin, a natural product that is produced by certain microorganisms. DMPT has been found to possess a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Wissenschaftliche Forschungsanwendungen

Complexation and Interaction Studies

Complexation of Thorium(IV) with Desmethyldesferrithiocin Desmethyldesferrithiocin (DMDFT) has been examined for its potential in complexing with thorium (Th(IV)). The complexation was meticulously investigated using various techniques such as potentiometry, spectrophotometry, and NMR. It was discovered that DMDFT forms a complex with Th(IV) by involving its phenolate oxygen, thiazoline nitrogen, and carboxylate group, suggesting potential applications in fields like radiochemistry (Rao, Choppin, & Bergeron, 2000).

Antineoplastic Potential

Desferrithiocin as a Potent Antineoplastic Agent Desferrithiocin (DFT) has shown promise in the field of cancer research. It was found to be a potent inhibitor of hepatocellular carcinoma cell (HCC) proliferation. The study highlighted that DFT acts possibly by depriving the cells of iron or inactivating essential iron pools, making it a potential candidate for further investigation as an antineoplastic agent (Kicic, Chua, & Baker, 2002).

Structural Modification and Toxicity Reduction

Substituent Effects on Desferrithiocin Research has been conducted to reduce the toxicity of desferrithiocin (DFT) by altering its structure. Modifications such as removal of the aromatic nitrogen and introduction of hydroxyl groups or polyether fragments significantly reduced renal toxicity while preserving the compound's iron-clearing properties, paving the way for its safer use (Bergeron et al., 2012).

Enantioselective Barrier in Iron Chelation

Enantioselective Barrier Promoted by Desazadesferrithiocin Analogs The study of enantiomeric pairs of analogs of desferrithiocin, specifically (+)-(S)- and (-)-(R)-4'-Hydroxydesazadesferrithiocin, demonstrated the significance of enantioselectivity in iron chelation. The research indicated that the (+)-(S)-enantiomer is a more efficient deferration agent compared to the (-)-(R)-enantiomer, offering insights into the enantioselective properties of these compounds in medical applications (Bergeron et al., 2003).

Eigenschaften

IUPAC Name |

(4R)-2-(3-hydroxypyridin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-6-2-1-3-10-7(6)8-11-5(4-15-8)9(13)14/h1-3,5,12H,4H2,(H,13,14)/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIBMXCYUYRNRT-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=C(C=CC=N2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(S1)C2=C(C=CC=N2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Desmethyldesferrithiocin | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)

![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)